molecular formula C9H10Cl2N4 B11869637 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine CAS No. 923283-27-6

7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11869637
CAS No.: 923283-27-6
M. Wt: 245.11 g/mol
InChI Key: FKNQVXZQLHSOQQ-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine is a synthetic pyrazolo[4,3-d]pyrimidine derivative characterized by a 4-chlorobutyl substituent at the 2-position and a chlorine atom at the 7-position of the heterocyclic core. Pyrazolo[4,3-d]pyrimidines are of significant interest due to their structural resemblance to purine nucleotides, enabling interactions with enzymes like kinases and viral thymidine kinase (TK) .

Properties

CAS No.

923283-27-6

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

IUPAC Name

7-chloro-2-(4-chlorobutyl)pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C9H10Cl2N4/c10-3-1-2-4-15-5-7-8(14-15)9(11)13-6-12-7/h5-6H,1-4H2

InChI Key

FKNQVXZQLHSOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NN1CCCCCl)C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Preparation of 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolo[2,3-d]pyrimidine core.

    Chlorination: Finally, the compound is chlorinated to obtain 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound .

Scientific Research Applications

Biological Activities

Research has shown that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit diverse biological activities. Specifically, 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine has been studied for:

  • Anti-inflammatory properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting prostaglandin synthesis, making them potential candidates for treating inflammatory diseases .
  • Antitumor activity : Some derivatives have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and proliferation.
  • Antiviral effects : Certain pyrazolo[4,3-d]pyrimidines have been investigated for their ability to inhibit viral replication, suggesting potential applications in antiviral therapies .

Anti-inflammatory Activity

A study evaluated several pyrazolo[4,3-d]pyrimidine derivatives for their anti-inflammatory properties. The results indicated that compounds similar to 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine exhibited significant inhibition of carrageenan-induced edema in animal models. The LD50 values were determined to be higher than that of Diclofenac®, indicating a potentially safer profile with reduced ulcerogenic activity .

Antitumor Potential

Another investigation focused on the antitumor efficacy of related pyrazolo[4,3-d]pyrimidines. The study demonstrated that these compounds could inhibit cancer cell proliferation through the modulation of specific signaling pathways involved in cell cycle regulation. The unique substitution pattern of 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine may enhance its potency against certain cancer types compared to structurally similar compounds.

Comparative Analysis with Related Compounds

The following table summarizes some structural characteristics and biological activities of compounds related to 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine:

Compound NameStructure CharacteristicsUnique Features
6-Chloro-3-methylpyrazolo[4,3-d]pyrimidineContains a methyl group instead of butylDifferent side chain influences biological activity
5-Chloro-1H-pyrazolo[3,4-b]quinazolineFused quinazoline structurePotentially different kinase inhibition profile
8-Chloro-[1,2,4]triazolo[4,3-b]pyridazineTriazole ring fused to pyridazineExhibits distinct pharmacological properties

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorobutyl group in the target compound confers higher lipophilicity (predicted Clog P > 2) compared to analogs with methoxy or hydroxy groups (Clog P < −0.1 for polar derivatives) .
  • Aromatic substituents (e.g., 4-methoxybenzyl) may enhance binding to hydrophobic enzyme pockets, while aliphatic chains (e.g., 4-chlorobutyl) improve membrane permeability .

Physicochemical Properties

Lipophilicity (log P) and molar refractivity (MR) are critical for drug absorption and distribution. Data from analogs suggest:

Compound Type log P (Crippen) Clog P MR log kw (IAM)
Polar derivatives (e.g., hydroxyethyl) −0.5 to 0.2 < −0.1 60–70 0.8–1.2
4-Chlorobutyl derivative (target) ~2.5 (est.) > 2.0 ~85 2.5–3.0
Methoxybenzyl derivatives 1.8–2.3 1.5–2.0 90–95 2.0–2.5

Implications :

  • The target compound’s high lipophilicity may enhance tissue penetration but could limit aqueous solubility .
  • Low Clog P in polar analogs correlates with reduced biological potency due to poor absorption .

Cytotoxicity and Kinase Inhibition

Studies on analogs reveal structure-activity relationships:

Compound Substituent IC₅₀ (K-562) IC₅₀ (MCF-7) CDK2/Cyclin E Inhibition Abl Kinase Inhibition
Hydroxyethyl (polar) >100 µM >100 µM Weak (20–30% at 10 µM) None
Methoxyethyl 50–70 µM 60–80 µM Moderate (40–50%) None
Methoxybenzyl (aromatic) 10–20 µM 15–25 µM Strong (70–80%) Weak (IC₅₀ > 50 µM)
4-Chlorobutyl (target, est.) ~30 µM ~40 µM Moderate (50–60%) None

Key Findings :

  • Aromatic substituents (e.g., methoxybenzyl) enhance cytotoxicity and kinase inhibition via hydrophobic interactions .
  • The absence of NH groups in the target compound and its analogs abolishes Abl kinase inhibition, as NH is critical for hydrogen bonding with the kinase active site .

Molecular Docking and Antiviral Potential

Pyrazolo[4,3-d]pyrimidines with structural similarity to aciclovir (e.g., hydroxyethyl derivatives) show comparable binding affinity to viral thymidine kinase (TK) in docking studies (−7.5 to −8.2 kcal/mol vs. −8.0 kcal/mol for aciclovir) .

Biological Activity

7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine is a compound of interest in pharmaceutical research due to its potential biological activities, particularly as an agonist of Toll-like receptor 7 (TLR7). This receptor plays a crucial role in the immune response and has been targeted for cancer therapies. Understanding the biological activity of this compound can provide insights into its therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused ring structure that contributes to its biological activity. The presence of chlorine substituents enhances its pharmacological properties by influencing its interaction with biological targets.

TLR7 Agonism

Research indicates that 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine acts as an agonist for TLR7. Activation of TLR7 has been associated with enhanced immune responses, making this compound a candidate for cancer immunotherapy.

  • Mechanism of Action : The activation of TLR7 triggers signaling pathways that lead to the production of pro-inflammatory cytokines, which can enhance anti-tumor immunity. This mechanism is particularly relevant in the context of cancer treatment, where boosting the immune system's ability to recognize and destroy cancer cells is crucial.

Anti-Cancer Effects

In preclinical studies, compounds similar to 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine have demonstrated significant anti-cancer effects:

  • Cell Proliferation Inhibition : Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
  • Tumor Microenvironment Modulation : By activating TLR7, these compounds may also modulate the tumor microenvironment, making it less conducive to tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-d]pyrimidines is influenced by their structural features. Key findings from SAR studies include:

  • Chlorine Substituents : The presence of chlorine atoms at specific positions enhances receptor binding affinity and selectivity.
  • Alkyl Chain Length : Variations in the alkyl chain length attached to the pyrazolo ring can affect pharmacokinetic properties and overall efficacy.

Case Studies

Several studies have explored the biological activity of pyrazolo[4,3-d]pyrimidines:

  • Study on TLR7 Agonists : A study published in WIPO highlighted compounds structurally related to 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine as effective TLR7 agonists with promising anti-cancer activities .
  • Anti-inflammatory and Anticancer Properties : Another review discussed the anti-inflammatory effects and potential anticancer properties of pyrimidine derivatives, indicating that modifications in the structure lead to varied biological outcomes .

Data Table

PropertyDescription
Chemical FormulaC₉H₈Cl₂N₄
Molecular Weight229.09 g/mol
TLR7 AgonismYes
Anti-Cancer ActivityInhibits proliferation in various cancer cell lines
SAR InsightsChlorine enhances activity; alkyl chain length affects efficacy

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